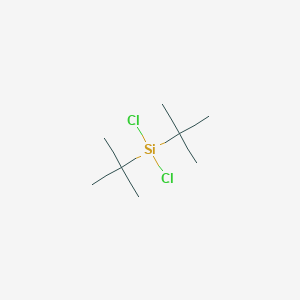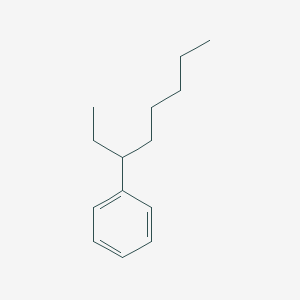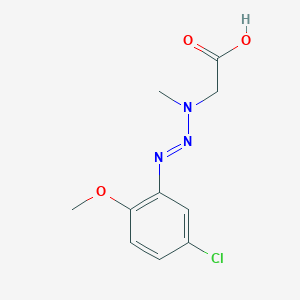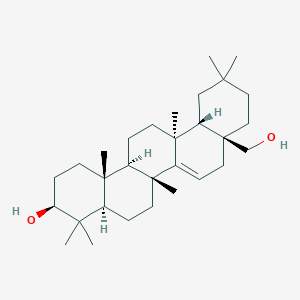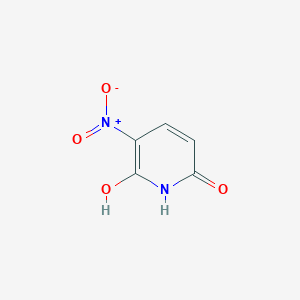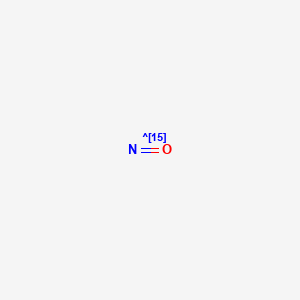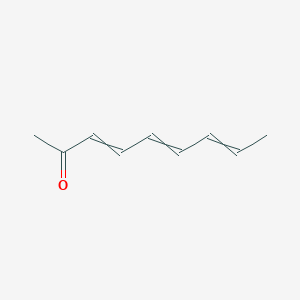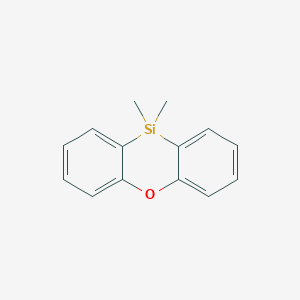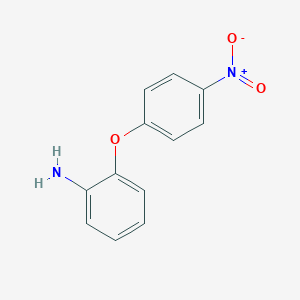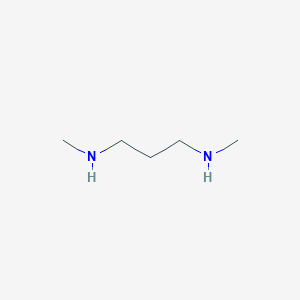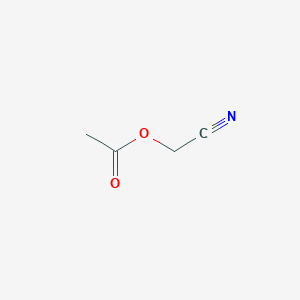
Cyanomethyl acetate
概要
説明
Cyanomethyl acetate is a chemical compound with the molecular formula C4H5NO2 . It is also known by other names such as Acetic acid cyanomethyl ester and Acetoxyacetonitrile .
Synthesis Analysis
The synthesis of cyanomethyl acetate can be achieved through various methods. For instance, an isothiouronium salt has been reported as a reagent for the operationally simple synthesis of cyanomethyl thioesters with high functional group tolerance, avoiding the use of thiols . Additionally, the products can be engaged in amide synthesis in either a two-step or one-pot fashion .Molecular Structure Analysis
The molecular structure of cyanomethyl acetate is represented by the InChI code 1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3 and the InChI key AJEHNBIPLQJTNU-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)OCC#N .Chemical Reactions Analysis
Cyanomethyl acetate can participate in various chemical reactions. For example, it can be involved in glycosylation reactions promoted by triflate-generating reagents . These processes are thought to proceed with the participation of a plethora of activated high energy intermediates .Physical And Chemical Properties Analysis
Cyanomethyl acetate has a molecular weight of 99.09 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 164.1±13.0 °C at 760 mmHg, and a flash point of 61.7±6.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用
Synthesis of Biologically Active Compounds
Cyanomethyl acetate is used in the cyanoacetylation of amines, which is a key process in the formation of biologically active compounds . This process is crucial in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Heterocyclic Synthesis
The carbonyl and cyano functions of Cyanomethyl acetate compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These compounds are extensively used as reactants in heterocyclic synthesis .
Condensation and Substitution Reactions
The active hydrogen on C-2 of Cyanomethyl acetate compounds can take part in a variety of condensation and substitution reactions . This property makes them versatile in chemical synthesis .
Chemotherapeutic Agents
The potential of N-aryl and/or heteryl cyanoacetamides, which can be synthesized from Cyanomethyl acetate, in evolving better chemotherapeutic agents has been highlighted . This shows the importance of Cyanomethyl acetate in medicinal chemistry .
Synthesis of Cyanoacetamide Derivatives
Cyanomethyl acetate is used in the synthesis of cyanoacetamide derivatives . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Antiproliferative Agents
In the realm of antiproliferative agents, groundbreaking studies on cyanomethyl vinyl ether derivatives have unveiled novel compounds and propelled the frontier of cancer research . This highlights the role of Cyanomethyl acetate in the development of new cancer therapies .
作用機序
Target of Action
Cyanomethyl acetate, a derivative of cyanoacetamide, is primarily involved in the synthesis of heterocyclic compounds . It interacts with various substituted aryl or heteryl amines, which are its primary targets . These amines play a crucial role in the formation of biologically active compounds .
Mode of Action
The compound’s mode of action involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanomethyl acetate is involved in the acetyl CoA pathway, which requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . It also plays a role in the synthesis of acyl phosphates by highly reactive carbonyl groups undergoing attack by inert inorganic phosphate .
Pharmacokinetics
These properties are key factors that determine the pharmacokinetics and efficacy of a drug .
Result of Action
The result of cyanomethyl acetate’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are considered one of the most important precursors for heterocyclic synthesis .
Action Environment
The action of cyanomethyl acetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of cyanoacetamide derivatives . The compound’s action, efficacy, and stability may therefore vary depending on these environmental conditions .
特性
IUPAC Name |
cyanomethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHNBIPLQJTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142939 | |
| Record name | (Acetyloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.36 [mmHg] | |
| Record name | (Acetyloxy)acetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyanomethyl acetate | |
CAS RN |
1001-55-4 | |
| Record name | 2-(Acetyloxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Acetyloxy)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanomethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Acetyloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyanomethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOMETHYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM1DZ0X2D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (ACETYLOXY)ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

